molecular formula C5H10ClF3N2O2 B2953091 2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride CAS No. 2031258-66-7

2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

Cat. No.: B2953091
CAS No.: 2031258-66-7
M. Wt: 222.59
InChI Key: BSJYQKPBWQJFDR-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, a trifluoroethoxy group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanol with methylamine to form the corresponding trifluoroethylamine derivative, which is then reacted with acetic acid to yield the acetamide derivative. The reaction conditions typically require low temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic conditions.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction typically yields amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Similar structure but with an ethyl group instead of an ethoxy group.

  • 2-Amino-N-ethyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: The presence of the trifluoroethoxy group in 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride imparts unique chemical and physical properties compared to similar compounds, making it particularly useful in specific applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O2.ClH/c1-10(4(11)2-9)12-3-5(6,7)8;/h2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJYQKPBWQJFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN)OCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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